![molecular formula C12H18N2O4S B3021297 Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate CAS No. 96929-05-4](/img/structure/B3021297.png)
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate is a chemical compound with the molecular formula C12H18N2O4S . It is a versatile compound with potential applications in scientific research.
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl bromopyruvate with thioamide in isopropanol at 20-25°C for 5 hours . Sodium hydroxide is then added, and the product is extracted with methyl tert-butyl ether . The organic phase is washed with water and saturated sodium chloride solution and dried over sodium sulfate . The solvent is then completely stripped off to yield the ethyl thiazole carboxylate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, its IR spectrum shows peaks at 1696 cm^-1 (C=O ester), 3030 cm^-1 (C–H), 1506 cm^-1 (C=C), 1619 cm^-1 (C=N), and 3210 cm^-1 (OH) . Its 1H NMR spectrum in DMSO shows signals at δ = 4.22 (q, 2H, CH2), 1.26 (t, 3H, CH3), 7.45 (s, 1H, Thiazole), among others .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.35 . Its physical form is solid . The compound is sealed in dry and stored at 2-8°C .Scientific Research Applications
Dipeptide Synthesis
This compound can be used in the synthesis of dipeptides. It is derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Peptide Synthesis
Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents . This compound, being a type of ionic liquid, could potentially be used in similar applications.
Organic Synthesis
The compound could be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N-terminus are chemically protected .
Synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate
This compound can be used as a starting reagent in the synthesis of (E)-ethyl 4-((tert-butoxycarbonyl)amino)but-2-enoate .
Synthesis of 2,2’-bipyridine
It can also be used as a building block in the synthesis of a protected pyrroloproline .
Synthesis of (+)-negamycin
This compound can be used as a starting reagent in the total synthesis of (+)-negamycin .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLNWWFRAOZDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CNC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432932 | |
Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate | |
CAS RN |
96929-05-4 | |
Record name | Ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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